Product packaging for 1,4-Di(pyridin-4-yl)buta-1,3-diyne(Cat. No.:CAS No. 91508-53-1)

1,4-Di(pyridin-4-yl)buta-1,3-diyne

Cat. No.: B3166916
CAS No.: 91508-53-1
M. Wt: 204.23 g/mol
InChI Key: BKRBETINLDNENR-UHFFFAOYSA-N
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Description

1,4-Di(pyridin-4-yl)buta-1,3-diyne (CAS 91508-53-1) is an organic compound with the molecular formula C₁₄H₈N₂ and a molecular weight of 204.23 g/mol . This compound features a central buta-1,3-diyne unit (-C≡C-C≡C-) flanked by two terminal pyridin-4-yl rings, creating a linear and rigid molecular structure . This specific architecture makes it an excellent bis-monodentate bridging ligand for supramolecular chemistry and materials science. Its primary research value lies in its application as a building block for constructing novel Metal-Organic Frameworks (MOFs) and coordination polymers . The molecule's linearity and precise length allow it to connect metal centers, such as iron(II) (Fe(II)) or nickel(II) (Ni(II)), into predictable multi-dimensional network structures . For instance, it has been used to create a MOF with nickel(II) nitrate, forming orthorhombic crystals with rhombic cavities . Furthermore, it serves as a key ligand in the synthesis of non-Hofmann type Fe(II) coordination polymers using metalloligands like [Hg(SCN)₄]²⁻, which exhibit interesting magnetic properties such as spin-crossover (SCO) behavior . These materials are of fundamental interest for developing advanced magnetic devices, sensors, and information storage materials . The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety data, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2 B3166916 1,4-Di(pyridin-4-yl)buta-1,3-diyne CAS No. 91508-53-1

Properties

IUPAC Name

4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBETINLDNENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC#CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349064
Record name pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
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Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91508-53-1
Record name pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,4-Di(pyridin-4-yl)buta-1,3-diyne

The construction of this compound can be achieved through several synthetic methodologies, primarily involving the formation of the central C(sp)-C(sp) bond of the butadiyne unit or the coupling of pre-functionalized building blocks.

Oxidative Dimerization Strategies for Ethynylpyridines

A primary and efficient method for the synthesis of this compound is the oxidative dimerization of 4-ethynylpyridine (B1298661). This approach, often referred to as Glaser-Hay coupling, involves the use of a copper salt catalyst and an oxidant. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the homocoupling of the terminal alkyne.

The synthesis of the precursor, 4-ethynylpyridine, can be accomplished through methods such as the Wittig reaction between chloromethylene(triphenyl)phosphine ylide and a pyridinecarbaldehyde, followed by the elimination of hydrogen chloride, or via the elimination of acetone (B3395972) from a 2-methyl-4-(n-pyridyl)but-3-yn-2-ol intermediate. Current time information in Bangalore, IN. Once the 4-ethynylpyridine is obtained, the oxidative dimerization is carried out to yield 1,4-di(n-pyridyl)buta-1,3-diynes in good yields. Current time information in Bangalore, IN.

A typical procedure involves the use of copper(I) iodide (CuI) and an amine base in the presence of an oxidant like oxygen or a peroxide. The reaction conditions can be tailored to optimize the yield and purity of the desired diyne.

Table 1: Examples of Oxidative Dimerization Conditions

Catalyst System Oxidant Solvent Temperature Yield Reference
CuCl/TMEDA O₂ Pyridine (B92270) Room Temp. Good Current time information in Bangalore, IN.

Note: DMAP = 4-dimethylaminopyridine, TMEDA = Tetramethylethylenediamine.

Palladium-Catalyzed Coupling Reactions for Alkyne Formation

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful tool for the synthesis of unsymmetrical and symmetrical diynes, including this compound. The two most prominent methods in this category are the Sonogashira and Cadiot-Chodkiewicz couplings.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgnih.govnih.gov For the synthesis of this compound, this could involve the coupling of 4-ethynylpyridine with a 4-halopyridine that has been functionalized with a terminal alkyne, or a two-step process involving an intermediate. Pyridines have been shown to be effective ligands for palladium in Sonogashira couplings. rsc.org

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. elsevierpure.comdicp.ac.cnresearchgate.net This method offers high selectivity, avoiding the formation of homocoupled byproducts that can occur in Glaser-type couplings. elsevierpure.com For the synthesis of the title compound, this would entail the reaction of 4-ethynylpyridine with a 1-bromo-2-(pyridin-4-yl)acetylene.

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions

Reaction Reactants Catalyst/Co-catalyst Key Features
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halide Pd catalyst, Cu(I) co-catalyst Mild conditions, wide functional group tolerance. rsc.orgnih.gov

Alternative Synthetic Pathways

Beyond the more common oxidative dimerization and palladium-catalyzed couplings, alternative strategies have been explored for the synthesis of diarylbutadiynes. One such approach involves the use of 1,4-dihalobut-2-yne as a starting material. For instance, 1,4-bis(heteroaryl)-1,3-dienes and 1-heteroarylbut-1-en-3-ynes have been prepared from 1,4-dichloro-2-butyne (B41282) and various N-heteroarenes. While not a direct synthesis of the diyne, this precursor can potentially be converted to the desired product through subsequent elimination reactions.

Another potential route involves the reaction of organoboranes with 1,4-dichlorobut-2-yne to generate substituted butadienes, which could then be further manipulated to form the diyne structure. nih.gov

Functionalization and Derivatization Approaches Involving the Butadiyne Unit

The conjugated butadiyne core of this compound is a reactive site that can undergo various chemical transformations, allowing for the synthesis of more complex and functional molecules.

Carbonylation Reactions of Conjugated Diynes

The carbonylation of conjugated diynes, where a carbonyl group is introduced into the molecule, represents a valuable transformation for synthesizing various carbonyl-containing compounds. Palladium-catalyzed carbonylation reactions of 1,3-diynes can lead to the formation of synthetically useful conjugated enynes. elsevierpure.com The reaction typically involves treating the diyne with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol, to yield monoalkoxycarbonylation products.

While specific examples of the carbonylation of this compound are not extensively reported, the general reactivity of diarylbutadiynes in such reactions suggests its feasibility. The reaction conditions, particularly the choice of ligand for the palladium catalyst, are crucial for achieving high selectivity and yield.

Hydrosilylation Reactions of the Diyne Moiety

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a powerful method for the synthesis of organosilicon compounds. The hydrosilylation of the butadiyne unit in this compound offers a route to novel silicon-containing derivatives with potentially interesting electronic and photophysical properties.

The hydrosilylation of 1,4-diarylbuta-1,3-diynes can be catalyzed by various transition metals, with ruthenium and platinum being notable examples. For instance, a cationic ruthenium catalyst has been shown to effect the double trans-hydrosilylation of 1,4-diarylbuta-1,3-diynes with dihydrosilanes to produce 2,5-diarylsiloles. Current time information in Bangalore, IN. Platinum catalysts are also effective for the hydrosilylation of alkynes, including those with pyridyl substituents. elsevierpure.comdicp.ac.cn The regioselectivity of the hydrosilylation can often be controlled by the choice of catalyst and reaction conditions.

The presence of the pyridine rings in this compound could influence the course of the hydrosilylation reaction, potentially through coordination to the metal catalyst. Studies on the hydrosilylation of alkynes using dimethyl(pyridyl)silanes have shown that the position of the nitrogen atom in the pyridine ring can significantly affect the reaction rate and mechanism, highlighting the potential for the pyridyl groups in the substrate to play a directing role. elsevierpure.com

Table 3: Catalysts for Hydrosilylation of Diynes

Catalyst Substrate Type Product Type Reference
Cationic Ruthenium 1,4-Diarylbuta-1,3-diynes 2,5-Diarylsiloles Current time information in Bangalore, IN.
Pt(CH₂=CHSiMe₂)₂O/P(t-Bu)₃ Alkynes with 2-pyridylsilane Alkenyldimethyl(2-pyridyl)silanes dicp.ac.cn

Hydroboration of Diyne Systems

The hydroboration of diyne systems represents a powerful and versatile strategy for the synthesis of a variety of unsaturated organoboron compounds. This transformation involves the addition of a boron-hydrogen bond across one or both of the carbon-carbon triple bonds of the diyne scaffold. The regioselectivity and stereoselectivity of this reaction are highly dependent on the nature of the borane (B79455) reagent, the catalyst employed, and the steric and electronic properties of the substituents on the diyne. In the context of this compound, the hydroboration reaction offers a pathway to novel borylated derivatives with potential applications in materials science and organic synthesis.

The hydroboration of conjugated 1,3-diynes can lead to several products, including boryl-substituted enynes and bisboryl-substituted dienes. rsc.org The reaction can be controlled to achieve selective monohydroboration or dihydroboration. For unsymmetrical diynes, the regioselectivity of the borane addition is a critical aspect. Generally, the boron atom adds to the less sterically hindered or more electronically activated carbon of the alkyne. In the case of this compound, the electron-withdrawing nature of the pyridyl groups influences the electron density of the alkyne units, thereby directing the regiochemical outcome of the hydroboration.

A variety of borane reagents can be utilized for the hydroboration of diynes, with pinacolborane (HBpin) and catecholborane being common choices due to the stability and utility of the resulting boronate esters in subsequent cross-coupling reactions. researchgate.netorganic-chemistry.org The reaction is often catalyzed by transition metals, with complexes of rhodium, cobalt, nickel, and copper being effective. nih.govorganic-chemistry.orgmdpi.com The choice of catalyst and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the hydroboration. For instance, cobalt-catalyzed systems have been shown to be effective for the selective hydroboration of conjugated diynes. rsc.org

The general mechanism of hydroboration involves the concerted addition of the H-B bond across the triple bond, leading to a syn-addition product. jove.commasterorganicchemistry.com In the presence of a transition metal catalyst, the mechanism can be more complex, often involving oxidative addition, migratory insertion, and reductive elimination steps. For conjugated diynes, 1,4-hydroboration is also a possible pathway, leading to the formation of borylated allenes, although this is less common. organic-chemistry.orgnih.gov

The products of diyne hydroboration, namely alkenyl- and dienylboronates, are valuable synthetic intermediates. They can undergo a wide range of transformations, including Suzuki-Miyaura cross-coupling, oxidation to carbonyl compounds or alcohols, and protodeborylation. rsc.orgmasterorganicchemistry.com This versatility makes the hydroboration of this compound a strategically important reaction for accessing a diverse array of functionalized derivatives.

Detailed Research Findings on Hydroboration of Diyne Systems

The following table summarizes key findings from the literature on the hydroboration of various diyne systems, which can provide insights into the potential outcomes for the hydroboration of this compound.

Diyne SubstrateBorane ReagentCatalyst/ConditionsMajor Product(s)Key Findings & Reference
Symmetrically substituted 1,3-diynesPinacolborane (HBpin)[RuHCl(CO)(PPh₃)₃]2-Boryl-substituted 1,3-enynesComplete regio- and stereocontrol (syn-addition) was achieved. mdpi.com
1,6-DiynesPinacolborane (HBpin)Co(II)-phenanthroline complexCyclic 1,3-dienylboron compoundsThe reaction proceeds via a cyclization/hydroboration cascade with good functional group tolerance and excellent stereoselectivity. nih.govacs.org
Unsymmetrical 1,3-diynes (Alkyl-C≡C-C≡C-SiR₃)NHC-boraneThiyl radical initiator (AIBN or ACCN)Monohydroboration at the less sterically hindered alkyneThe bulky silyl (B83357) group directs the regioselective addition of the boryl radical. mdpi.com
Symmetrical and unsymmetrical 1,3-diynesBis(pinacolato)diboron (B₂pin₂) / Methanol (B129727)CuCl/P(p-Tol)₃/NaOt-BuFormal hydroboration productsThis system allows for formal hydroboration using a diboron (B99234) reagent as the boron source and methanol as the proton source. rsc.org
Terminal alkynesPinacolborane (HBpin)H₃B·THF or H₃B·SMe₂Linear boronic estersSimple borane adducts can catalyze the hydroboration, offering a metal-free alternative. organic-chemistry.org

Coordination Chemistry and Metal Organic Framework Design

1,4-Di(pyridin-4-yl)buta-1,3-diyne as a Ligand in Coordination Polymers

The reaction of this compound with various metal complexes readily leads to the formation of one-dimensional (1D) polymeric chains. mdpi.comresearchgate.netresearchgate.net In these structures, the ligand acts as a linear spacer, bridging metal centers to create an extended chain-like assembly. mdpi.comresearchgate.netresearchgate.net The resulting chains can further interact through weaker forces like hydrogen bonding or π-π stacking to form higher-dimensional supramolecular networks. researchgate.net

Studies have explored the reactivity of this compound with square planar nickel(II) complexes containing dithiophosphato and dithiophosphonato ligands. soton.ac.uktandfonline.comresearchgate.net The interaction of the pyridyl nitrogen atoms with the nickel center leads to the formation of coordination polymers where the this compound acts as a bridging ligand, connecting the nickel complex units into zig-zag polymeric chains. soton.ac.uk The formation of these coordination polymers has been achieved through both conventional solution-based methods and environmentally friendly mechanosynthesis techniques, such as Net Grinding (NG) and Liquid Assisted Grinding (LAG). tandfonline.comresearchgate.net

Below is a table summarizing the nickel(II) complexes that have been reacted with this compound to form coordination polymers.

Nickel(II) Complex Abbreviation Resulting Polymer Structure
[Ni((MeO)₂PS₂)₂]1 Zig-zag polymeric chain soton.ac.uk
[Ni((EtO)₂PS₂)₂]2 Zig-zag polymeric chain soton.ac.uk
[Ni((4-MeOC₆H₄)(MeO)PS₂)₂]3 Zig-zag polymeric chain soton.ac.uk
[Ni((4-MeOC₆H₄)(EtO)PS₂)₂]4 Zig-zag polymeric chain soton.ac.uk

Table 1: Nickel(II) complexes used in the formation of coordination polymers with this compound.

The complexation of this compound with silver(I) salts results in the formation of coordination polymers with distinct structural motifs. The coordination geometry around the silver(I) ion, which can vary from linear to tetrahedral, in conjunction with the linear nature of the ligand, dictates the final polymeric architecture. These structures are often influenced by the counter-anion present in the silver salt and the solvent system used for crystallization.

In more complex systems, this compound has been employed as a pillar ligand in the construction of three-dimensional bimetallic coordination frameworks. For instance, it has been used to link layers of iron(II)-platinum(II) cyanide. In one such architecture, the this compound coordinates to the iron(II) centers, creating one-dimensional chains that are further extended into a three-dimensional assembly through O—H⋯N hydrogen bonds and offset π–π stacking interactions. researchgate.net

Integration into Metal-Organic Frameworks (MOFs)

The rigid and linear nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis.

The reaction of this compound with transition metal salts, such as nickel(II) nitrate (B79036), has been shown to produce MOFs. tandfonline.com In these structures, the metal ions act as nodes, and the this compound molecules serve as the linkers, creating a porous, three-dimensional framework. The specific topology and properties of the resulting MOF are dependent on the coordination preference of the metal ion and the reaction conditions. The use of copper(II) salts has also been explored in the synthesis of one-dimensional coordination polymers with related pyridyl-based ligands, suggesting the potential for creating copper-based MOFs with this compound. mdpi.com

Design Principles for MOF Formation using Diyne Ligands

The rational design of metal-organic frameworks (MOFs) hinges on the predictable assembly of metal ions or clusters with organic ligands to form crystalline, porous materials. znaturforsch.comchemrxiv.org The use of diyne-based ligands, such as this compound, is governed by several key principles that influence the final architecture and properties of the resulting framework.

A primary design consideration is the geometry of the organic ligand. This compound is a linear, bidentate ligand, where the nitrogen atoms of the two pyridyl rings can coordinate to metal centers. jscimedcentral.com This linearity is crucial for forming extended, often pillared, structures. The rigid butadiyne core acts as a strut, separating the metal nodes at a fixed distance, which helps in creating predictable and robust porous systems. znaturforsch.com

Furthermore, modifying the ligand itself can lead to vastly different framework topologies. While this compound acts as a simple linear linker, the introduction of other functional groups onto the pyridyl or backbone structure can create new coordination possibilities and steric interactions. For example, using a related ligand like 3-nitro-4-(pyridin-4-yl)benzoic acid, which has additional carboxylate and nitro groups, with cadmium(II) results in complex interpenetrating three-dimensional frameworks. nih.gov This demonstrates that the combination of a specific ligand and a particular metal ion is a powerful tool for targeting desired MOF structures.

The table below summarizes how different pyridyl-based ligands and metal ions lead to distinct MOF structures, illustrating the core design principles.

LigandMetal Ion(s)Resulting MOF Structure/TopologyReference
This compoundNickel(II)3D framework with rhombic cavities, C2221 space group. znaturforsch.com
3-Nitro-4-(pyridin-4-yl)benzoic acidCadmium(II)Fourfold interpenetrating 3D framework with a dia topology. nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNickel(II)2D network with an sql topology, forming a 3D supramolecular framework via hydrogen bonds. nih.gov
1,4-Bis(2-(pyridin-4-yl)vinyl)benzene (BPVB) & TCPPZinc(II), Nickel(II), Cobalt(II)Pillared MOFs, including a stable mesoporous olefinic pillared framework with Nickel(II). chemrxiv.org

Ligand Inclusion Phenomena in MOF Structures

A defining characteristic of MOFs is their porosity, which allows them to encapsulate guest molecules, such as solvents, gases, or other ligands, within their cavities or channels. znaturforsch.com This inclusion phenomenon is a direct consequence of the framework's structure, which is templated by the size and shape of the organic linkers and the coordination geometry of the metal nodes.

A notable example involving this compound is the MOF constructed with nickel(II) nitrate. znaturforsch.com The resulting three-dimensional coordination polymer possesses well-defined rhombic cavities. During the synthesis in a methanol (B129727) and dichloromethane (B109758) solvent system, molecules of dichloromethane become trapped within these cavities. znaturforsch.com X-ray diffraction analysis revealed that these included dichloromethane molecules are disordered, indicating that they are not covalently bound to the framework but are physically entrapped within the pores. znaturforsch.com

This specific instance highlights the role of the diyne ligand in creating a porous architecture capable of hosting guest molecules. The rigidity and length of the this compound linker are instrumental in preventing the collapse of the framework upon formation, thus preserving the internal voids. The ability to include guest molecules is a foundational property for many MOF applications, including gas storage, separation, and catalysis. znaturforsch.com

The details of the Ni(II)-based MOF featuring ligand inclusion are presented below.

PropertyDescriptionReference
LigandThis compound znaturforsch.com
Metal SaltNickel(II) nitrate hexahydrate znaturforsch.com
Crystal SystemOrthorhombic znaturforsch.com
Space GroupC2221 znaturforsch.com
Cavity ShapeRhombic znaturforsch.com
Included Guest MoleculeDichloromethane (disordered) znaturforsch.com

Supramolecular Assembly and Advanced Architectures

Self-Assembly Strategies Utilizing 1,4-Di(pyridin-4-yl)buta-1,3-diyne

The self-assembly of this compound with complementary molecular components, particularly metal-organic complexes, has led to the generation of unique and complex topologies. These strategies leverage coordination chemistry alongside other non-covalent forces to build advanced architectures that are not easily accessible through traditional synthesis.

A notable example of advanced self-assembly is the creation of a metallarectangle-based molecular ring-in-ring structure. researchgate.netrsc.org This non-intertwined host-guest complex consists of two chemically distinct rings, where one ring encapsulates the other. rsc.org The formation of this intricate assembly was achieved through the reaction of this compound with an arene-Ru acceptor. researchgate.netrsc.org The stability of this unique architecture is primarily attributed to the π-π interactions between the components. rsc.org The molecular ring-in-ring motif remains a rare topology in supramolecular chemistry, highlighting the specific utility of rigid, linear ligands like this compound in its construction. researchgate.netrsc.org

Beyond simple cyclic structures, this compound has been instrumental in the directed self-assembly of a novel, non-catenane interlocked system. nih.govacs.org This architecture is formed from the coordination of the diyne ligand (L) with an arene-Ru acceptor (M), resulting in an (M₂L₂)₂ dimeric complex. researchgate.netacs.org In this arrangement, two M₂L₂ metalla-rectangular units, each possessing a cavity of approximately 7.21 Å, spontaneously interlock. researchgate.netacs.org One M₂L₂ unit effectively encapsulates its twin in a host-guest fashion without being mechanically linked like a catenane. acs.org The formation and stability of this unique, intercalated structure are driven by significant π-π stacking interactions between the multiple aromatic surfaces of the arene-Ru acceptors and the π-electron-rich diyne ligands. researchgate.netnih.gov This assembly provides a new paradigm for creating interlocked species where π-π interactions are the primary impetus for formation. nih.gov

ComponentRole in Assembly
This compound Donor Ligand (L)
Arene-Ru Complex Acceptor (M)
Resulting Architecture Interlocked (M₂L₂)₂ Dimer

Role in Host-Guest Chemistry and Co-crystallization

The terminal pyridyl nitrogen atoms and the extended π-system of this compound enable it to participate in various non-covalent interactions, making it a key component in host-guest systems and co-crystal engineering.

π–π stacking interactions are a dominant force in the solid-state assembly of structures containing this compound. These interactions are fundamental to the stability of the previously mentioned non-catenane interlocked architecture, occurring between the tetracene ring of the arene-Ru acceptor and the π-rich diyne ligand. nih.gov Similarly, the formation of molecular ring-in-ring complexes is also stabilized by parallel-displaced π–π interactions. rsc.org The presence of these interactions can also influence the material's properties; for instance, in certain hybrid perovskites, π-π stacking forces can exist between aromatic rings of organic spacer cations like the one derived from this diyne. uniroma1.it

The nitrogen atoms of the pyridyl groups in this compound can act as potent halogen bond acceptors. When mixed with 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane, a perfluoroiodine compound that serves as a strong halogen bond donor, a 1:1 adduct is formed. In the solid state, this adduct assembles into infinite one-dimensional, non-covalent polymer chains. The chains are constructed through specific and linear C−I⋯N halogen bonds between the iodine atoms of the perfluorocarbon and the nitrogen atoms of the diyne. This interaction demonstrates the utility of this compound in crystal engineering based on halogen bonding.

Interacting MoleculesInteraction TypeResulting Structure
This compound & 1,8-DiiodoperfluorooctaneC−I⋯N Halogen Bond1D Supramolecular Polymer

Topological Control in Supramolecular Systems

Achieving control over the final shape (topology) of a self-assembled molecular structure is a primary objective in modern chemistry. The ligand this compound has been instrumental in a novel strategy that uses flexible coordination vertexes to selectively construct complex polyhedral cages. This approach allows for the modulation of angles within the assembling structure, guided by external factors such as the choice of anion. nih.govresearchgate.net

Researchers have successfully engineered both distorted tetrahedral and octahedral cages by reacting this compound (L) with a metal sulfide (B99878) synthon, [Et₄N][TpWS₃] (where Tp = hydridotris(3,5-dimethylpyrazol-1-yl)borate), and a copper(I) salt. nih.gov In these reactions, a flexible vertex is formed through the synergistic effect of both coordination and covalent bonds. researchgate.net One of the alkyne groups of the ligand L couples with the sulfur atoms on the tungsten synthon, creating a new, flexible building block. nih.gov

The assembly of a severely distorted tetrahedral cage is achieved when this compound is combined with the tungsten synthon and a copper(I) salt containing a relatively small anion, such as tetrafluoroborate (B81430) (BF₄⁻), perchlorate (B79767) (ClO₄⁻), or hexafluorophosphate (B91526) (PF₆⁻). researchgate.netresearchgate.net Conversely, when a larger anion like hexafluoroantimonate (SbF₆⁻) is used, the reaction yields a distorted octahedral cage. researchgate.netresearchgate.net This demonstrates that the geometry of the final cage can be precisely engineered by selecting the appropriate anionic template. researchgate.net

Table 1: Engineering of Coordination Cages via Anion Templating

Target Cage Topology Ligand Metal Synthons Anion (X)
Distorted Tetrahedron This compound (L) [Et₄N][TpWS₃] & [Cu(MeCN)₄]X BF₄⁻, ClO₄⁻, or PF₆⁻

Smaller anions, such as BF₄⁻, ClO₄⁻, and PF₆⁻, promote the formation of a vertex with a smaller interligand angle of approximately 42.5°. researchgate.net This acute angle favors the assembly of the distorted tetrahedral cage. researchgate.net In contrast, the larger SbF₆⁻ anion induces the vertex angle to open significantly to 69.8°. researchgate.net This wider angle facilitates a structural transition, leading to the formation of the distorted octahedral cage. researchgate.net This anion-templating effect highlights how non-covalent interactions, specifically anion-π and hydrogen bonding interactions between the anion and the pyridyl groups of the ligand, can be a powerful tool for controlling the architecture of complex supramolecular systems. nih.gov Remarkably, the transformation between the tetrahedral and octahedral cages is reversible and can be triggered by anion exchange. researchgate.net

Table 2: Anion Influence on Supramolecular Vertex Angle and Resulting Topology

Anion Anion Size Vertex Angle Resulting Cage Geometry
BF₄⁻, ClO₄⁻, PF₆⁻ Smaller ~42.5° Distorted Tetrahedron

Compound Index

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
[Et₄N][TpWS₃]
hydridotris(3,5-dimethylpyrazol-1-yl)borate (Tp)
Tetrafluoroborate (BF₄⁻)
Perchlorate (ClO₄⁻)
Hexafluorophosphate (PF₆⁻)
Hexafluoroantimonate (SbF₆⁻)

Electronic Structure and Theoretical Investigations

Computational Studies on Electronic Properties

Theoretical investigations into the electronic properties of conjugated molecules like 1,4-di(pyridin-4-yl)buta-1,3-diyne are fundamental to predicting their behavior in electronic devices. Such studies typically involve sophisticated quantum chemical calculations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key parameter derived from DFT calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is often used as a theoretical approximation of the electronic bandgap. This value is critical for assessing the potential of a material in semiconductor applications. At present, there are no published studies providing DFT-calculated bandgap values specifically for this compound.

The spatial distribution, or delocalization, of the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding electron transport properties. In molecules designed as molecular wires, a high degree of LUMO delocalization along the molecular backbone is desirable for efficient charge transport. While this analysis is a standard component of computational studies on molecular electronics, specific reports detailing the LUMO delocalization for this compound are not available in the scientific literature.

Theoretical Approaches to Spectroscopic Characteristics

Computational methods are also employed to predict and interpret spectroscopic data, providing valuable insights into molecular structure and bonding.

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations can aid in the structural elucidation of newly synthesized compounds. A search of the literature did not yield any studies that have reported GIAO/DFT calculated ¹H or ¹³C NMR chemical shifts for this compound.

Modeling of Molecular Junctions and Conductance Behavior

A primary interest in molecules such as this compound lies in their potential use as components in single-molecule electronic devices. Theoretical modeling of how these molecules behave when placed between two electrodes (a molecular junction) is essential for predicting their electrical conductance. These simulations, often based on DFT and non-equilibrium Green's function (NEGF) formalism, provide a theoretical understanding of charge transport at the single-molecule level. However, specific modeling studies and predicted conductance values for this compound molecular junctions have not been reported in published research.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,4-Di(pyridin-4-yl)buta-1,3-diyne in solution. Both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by the distinct signals of the pyridyl protons. Due to the molecule's symmetry, the four protons on each of the two pyridine (B92270) rings are chemically equivalent, but they are not magnetically equivalent. This results in two sets of signals for the aromatic region.

The protons ortho to the nitrogen atom (H-2, H-6) and the protons meta to the nitrogen atom (H-3, H-5) on the pyridine rings are expected to appear as a set of doublets. Specifically, the spectrum would display a typical AA'BB' system for the 4-substituted pyridine rings. The protons closer to the electron-withdrawing nitrogen atom (H-2, H-6) are deshielded and resonate at a lower field (higher ppm), while the protons further away (H-3, H-5) appear at a relatively higher field. For similar diarylbutadiyne structures, aromatic protons typically resonate in the range of 7.0-8.6 ppm. rsc.orgscielo.br The integration of these signals would confirm the presence of eight aromatic protons in total.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Pyridyl H-2, H-6, H-2', H-6' ~8.6 Doublet (d)
Pyridyl H-3, H-5, H-3', H-5' ~7.4 Doublet (d)

Note: Data are estimated based on values for analogous structures. The solvent is typically CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the molecule's symmetry, five distinct carbon signals are expected: three for the pyridine ring and two for the butadiyne linker.

The carbons of the diyne bridge (C≡C) are highly characteristic. The external sp-hybridized carbons attached to the pyridine rings would appear at a different chemical shift than the internal sp-hybridized carbons. For related 1,4-diarylbuta-1,3-diynes, these signals typically appear in the range of 73-84 ppm. rsc.org The pyridine carbons can be assigned based on their electronic environment. The carbon atom attached to the diyne linker (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most deshielded, appearing at the lowest field (highest ppm values). rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Pyridyl C-2, C-6 ~150
Pyridyl C-3, C-5 ~125
Pyridyl C-4 (ipso-carbon) ~130
Diyne Cα (external) ~82-84
Diyne Cβ (internal) ~73-75

Note: Data are estimated based on values for analogous structures and general knowledge of substituted pyridines. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques are essential for identifying the specific chemical bonds present in a molecule, thereby offering a unique "fingerprint."

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The most prominent and diagnostic feature in the IR spectrum is the stretching vibration of the carbon-carbon triple bonds (C≡C) of the diyne unit. Due to the symmetry of the molecule, the absorption for the internal C≡C bond may be weak or absent. However, a sharp, medium-to-weak intensity band is expected in the range of 2100-2260 cm⁻¹ for the diyne moiety. The spectrum would also feature characteristic peaks for the pyridine ring, including C=N and C=C stretching vibrations typically found between 1400 and 1600 cm⁻¹, and C-H aromatic stretching vibrations above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching >3000 Medium-Weak
Diyne C≡C Stretching 2100-2260 Weak-Medium, Sharp
Pyridine C=C, C=N Ring Stretching 1400-1600 Medium-Strong
Aromatic C-H Bending (out-of-plane) 800-900 Strong

Note: Data are based on established group frequencies for alkynes and aromatic nitrogen heterocycles.

Mass Spectrometry for Molecular Weight and Composition Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive method for confirming the molecular formula of this compound. This soft ionization technique allows the molecule to be ionized, typically by protonation, without significant fragmentation. The resulting spectrum will show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

For this compound, with a molecular formula of C₁₄H₈N₂, the calculated monoisotopic mass is 204.0687 Da. HR-ESI-MS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition. The experimentally observed m/z value for the [M+H]⁺ ion would be approximately 205.0760. rsc.orgyoutube.com This precise measurement helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-diarylbuta-1,3-diyne

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For conjugated organic molecules like this compound, these techniques provide critical data on molecular conformation, packing, and intermolecular interactions, which govern the material's bulk properties.

Single-Crystal X-ray Diffraction for Crystal Structure Analysis

For the isomer 1,4-bis(2-pyridyl)-1,3-butadiyne , a study revealed that it crystallizes in the monoclinic space group P2₁/n. iucr.org The molecule is situated on a center of inversion, meaning the asymmetric unit contains only half of the molecule. iucr.org The pyridyl rings are planar and oriented parallel to each other. iucr.org Key bond lengths in the butadiyne linker were determined to be 1.192(3) Å for the C≡C triple bond and 1.442(3) Å for the central C-C single bond. iucr.org

Similarly, an X-ray structure has been reported for the 1,4-di(3-pyridyl)buta-1,3-diyne isomer. rsc.org The availability of crystal data for these isomers in resources like the Crystallography Open Database (COD) underscores the power of SC-XRD in providing definitive structural proof for such compounds. nih.gov

Based on these related structures, it can be inferred that this compound would likely adopt a highly planar or near-planar conformation in the solid state, with the linear butadiyne rod connecting the two pyridyl rings. The crystal packing would be significantly influenced by intermolecular interactions such as π-π stacking between the pyridyl rings and potential C-H···N hydrogen bonds.

Table 1: Representative Crystallographic Data for an Isomer of this compound

Parameter1,4-bis(2-pyridyl)-1,3-butadiyne iucr.org
Chemical FormulaC₁₄H₈N₂
Molecular Weight204.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2411 (7)
b (Å)3.973 (1)
c (Å)21.467 (3)
β (°)92.77 (1)
Volume (ų)531.64
Z2

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and analyze the purity of a bulk sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material.

In the context of this compound and its analogues, PXRD is essential for several reasons. Firstly, it can confirm the identity of a synthesized batch by comparing its experimental PXRD pattern to a calculated pattern derived from single-crystal data. Secondly, it is used to assess the phase purity of the material, detecting any crystalline impurities.

Furthermore, PXRD is crucial in studying solid-state reactions, such as the topochemical polymerization that diacetylene compounds can undergo. iucr.org It can also be used to characterize the products of solvothermal reactions where these pyridyl-containing ligands are incorporated into larger coordination polymers or metal-organic frameworks. acs.org For instance, studies on coordination polymers built from the related ligand 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene utilize PXRD to confirm that the bulk synthesized material corresponds to the phase identified by single-crystal X-ray diffraction. acs.org

Luminescence Spectroscopy for Photophysical Responses

Luminescence spectroscopy, encompassing both absorption and emission phenomena, provides deep insights into the electronic structure and excited-state dynamics of molecules. For π-conjugated systems like this compound, these properties are highly sensitive to the chemical environment.

Emission and Absorption Changes upon External Stimuli (e.g., Protonation, Metal Ion Binding)

The pyridyl nitrogen atoms in this compound act as Lewis basic sites, making the compound's photophysical properties responsive to protonation and coordination with metal ions.

Protonation: The addition of an acid to a solution of a pyridyl polyyne can lead to the protonation of the nitrogen atoms. This process significantly alters the electronic structure of the molecule. Research on related pyridyl polyyne macrocycles shows that upon titration with an acid like trifluoromethanesulfonic acid, the absorption and fluorescence spectra undergo noticeable changes. researchgate.net Protonation typically leads to a bathochromic (red) shift in the absorption spectrum, indicating a narrowing of the HOMO-LUMO gap. The fluorescence emission can be quenched or shifted, reflecting the change in the nature of the excited state. This sensitivity makes these compounds potential candidates for optical pH sensors.

Metal Ion Binding: The pyridyl units are excellent coordinating ligands for a wide range of metal ions. The binding of a metal ion to the nitrogen atoms of this compound is expected to cause significant perturbations in its absorption and emission properties. This phenomenon is widely exploited in the design of luminescent chemosensors.

When the ligand is incorporated into a metal complex, new charge-transfer transitions can emerge:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

These new transitions can dramatically alter the luminescence of the system. For example, coordination to heavy metal ions like iridium(III) or platinum(II)/(IV) can lead to highly phosphorescent complexes, where emission occurs from a triplet excited state. nih.govsemanticscholar.org The emission color and quantum yield of these complexes are tunable by modifying the ligand structure or the metal center. Studies on various diimine-metal complexes have shown that coordination to metal ions like Zn(II) and Cd(II) can enhance luminescence intensity due to the formation of a more rigid and conjugated chelate ring system. The efficient energy transfer from the organic ligand to the metal ion is a key principle in designing luminescent materials for applications such as organic light-emitting diodes (OLEDs). nih.gov

Reactivity and Mechanistic Investigations

Metal-Catalyzed Reactions Involving the Diyne Unit

The electron-rich buta-1,3-diyne linker is susceptible to attack and activation by various transition metal catalysts, enabling a range of functionalization reactions. These processes are fundamental in synthetic chemistry for the construction of more complex molecular architectures.

Palladium-Catalyzed Carbonylation Mechanisms

The palladium-catalyzed carbonylation of diynes is a powerful method for synthesizing conjugated enynes, which are valuable building blocks in organic synthesis. While direct studies on 1,4-di(pyridin-4-yl)buta-1,3-diyne are specific, the mechanism can be understood by examining analogous systems, such as the monoalkoxycarbonylation of 1,4-diphenylbuta-1,3-diyne.

This reaction is typically performed under a carbon monoxide atmosphere using a palladium(II) catalyst, such as Pd(TFA)₂, and a specialized phosphine (B1218219) ligand. rsc.org The mechanism is thought to proceed via an NH-Pd pathway, which involves several key steps:

Hydropalladation: The active palladium hydride species adds across one of the alkyne units.

CO Migratory Insertion: A molecule of carbon monoxide inserts into the newly formed palladium-carbon bond.

Methanolysis: The resulting acyl-palladium complex reacts with an alcohol (e.g., methanol) to yield the final enyne product and regenerate the active palladium catalyst. rsc.org

The chemoselectivity of the reaction, favoring monocarbonylation over dicarbonylation, is a critical aspect. This selectivity is often controlled by the choice of ligand, which can sterically and electronically influence the reactivity of the catalytic intermediates. rsc.org For instance, the use of bulky phosphine ligands has been shown to be crucial for achieving high yields and selectivities in the monocarbonylation of 1,3-diynes. rsc.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Carbonylation of a Diyne
StepDescriptionKey Intermediates
1Formation of active palladium hydride species.[L-Pd-H]⁺
2Hydropalladation of one alkyne unit.Vinyl-palladium complex
3Migratory insertion of carbon monoxide.Acyl-palladium complex
4Nucleophilic attack by alcohol (e.g., Methanolysis).Tetrahedral intermediate
5Product formation and catalyst regeneration.Conjugated enyne ester

Platinum-Catalyzed Hydrosilylation Mechanisms

Platinum-catalyzed hydrosilylation is a widely used reaction for the addition of a silicon-hydrogen bond across a carbon-carbon triple bond, leading to the formation of vinylsilanes. The most accepted pathway for this transformation is the Chalk-Harrod mechanism. This mechanism, originally proposed for olefins, is also applicable to alkynes.

The catalytic cycle is generally described as follows:

Oxidative Addition: The Si-H bond of a hydrosilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) intermediate containing hydride and silyl (B83357) ligands.

Alkyne Coordination: One of the alkyne units of the this compound coordinates to the platinum center.

Migratory Insertion: The coordinated alkyne inserts into the platinum-hydride bond. This step can occur in two ways, leading to either α- or β-addition products.

Reductive Elimination: The resulting vinyl-silyl platinum(II) complex undergoes reductive elimination to release the vinylsilane product and regenerate the platinum(0) catalyst.

Variations of the Chalk-Harrod mechanism exist, including pathways where the alkyne inserts into the Pt-Si bond instead of the Pt-H bond. The regioselectivity and stereoselectivity of the hydrosilylation of the diyne unit are influenced by the specific platinum catalyst used, the nature of the silane, and the reaction conditions.

Ruthenium-Catalyzed Hydroboration Mechanisms

Ruthenium complexes are effective catalysts for the hydroboration of alkynes, offering an alternative to more common rhodium and iridium catalysts. For internal alkynes, such as those in this compound, ruthenium catalysts can promote a trans-hydroboration, which is mechanistically distinct from the more typical cis-addition.

One proposed mechanism for ruthenium-catalyzed hydroboration of an internal alkyne involves the following steps:

Alkyne Insertion: The alkyne inserts into a ruthenium-boron bond of a catalytically active borylruthenium complex. tjnpr.org

Isomerization: The resulting borylethenyl complex can undergo rapid isomerization. tjnpr.org This step is crucial for determining the stereochemistry of the final product.

Protonolysis or other cleavage: The vinylboron product is released, and the active catalyst is regenerated.

Alternatively, for terminal alkynes, a mechanism involving the rearrangement of a coordinated alkyne to a vinylidene intermediate has been proposed as the key step for the observed trans-hydroboration. nih.gov While the diyne in this compound is internal, the electronic pull of the pyridyl groups may influence which mechanistic pathway is favored. The reaction's outcome is highly dependent on the ligand environment of the ruthenium center. tjnpr.org

Ligand Reactivity in Coordination Environments

The terminal pyridyl groups of this compound act as Lewis basic sites, readily participating in coordination with metal ions and protons. This reactivity allows the molecule to function as a ditopic ligand, capable of bridging metal centers to form coordination polymers and supramolecular assemblies.

Protonation Effects on Ligand Properties

The nitrogen atoms of the pyridyl rings can be protonated by acids. Studies on analogous pyridyl polyyne systems have shown that titration with a strong acid, such as trifluoromethanesulfonic acid, leads to the independent protonation of the pyridyl units. libretexts.org This protonation has a significant impact on the electronic properties of the molecule.

The addition of a proton to the nitrogen lone pair alters the electron-withdrawing nature of the pyridyl ring, which in turn affects the electronic structure of the entire conjugated system. This can lead to observable changes in the molecule's spectroscopic properties, such as shifts in its UV-visible absorption and fluorescence spectra. This "switching" of the electronic properties through protonation is a key feature of such molecules in the context of developing molecular sensors and smart materials.

Reactivity with Specific Metal Ions (e.g., Hg(II))

Mercury(II) is a soft metal ion known to form stable complexes with nitrogen-containing ligands like pyridine (B92270). rsc.orgnih.gov The reaction of this compound with Hg(II) salts is expected to result in coordination at the pyridyl nitrogen atoms. Depending on the stoichiometry and the counter-ion of the mercury salt, various structures can be formed, from simple mononuclear or dinuclear complexes to extended coordination polymers where the diyne ligand bridges multiple Hg(II) centers. rsc.org

Solid-State Reactivity: Topochemical Polymerization

The solid-state reactivity of this compound is dominated by its ability to undergo topochemical polymerization. This type of reaction, which occurs in the crystalline state, is highly dependent on the precise arrangement of the monomer molecules within the crystal lattice. wikipedia.org The reaction proceeds with a minimum of atomic and molecular movement, transforming a monomer single crystal into a polymer single crystal. sciengine.com This method is particularly advantageous as it can produce highly ordered, crystalline polymers with a high degree of purity and specific stereochemistry, which are often difficult to synthesize through traditional solution-phase polymerization. wikipedia.orgulsu.ru The polymerization of diacetylenes like this compound is typically initiated by external stimuli such as heat or UV irradiation. wikipedia.org

Crystal Engineering for Topochemical Polymerization of Dipyridyldiacetylenes

Crystal engineering provides a rational approach to orchestrate the alignment of monomer molecules in the solid state to meet the stringent geometric requirements for topochemical polymerization. researchgate.net For dipyridyldiacetylenes, including this compound (4-pda), achieving a reactive crystal packing can be challenging. acs.org A successful strategy involves the use of host-guest cocrystallization. researchgate.net

In a notable study, researchers utilized a series of oxalamide dicarboxylic acid host molecules to control the crystal structure of 4-pda. acs.orgfigshare.com These host molecules are known to form robust hydrogen-bond networks that create scaffolds with predictable spacings. researchgate.net By cocrystallizing 4-pda with these hosts, it is possible to enforce a packing arrangement on the diacetylene guest that is suitable for polymerization. researchgate.netacs.org

Eight different cocrystals were successfully prepared by combining two isomeric dipyridyldiacetylenes with five different oxalamide hosts. acs.org The most effective results for the polymerization of 4-pda were achieved when it was cocrystallized with the oxalamide of glycine (B1666218) (1-ox). researchgate.netacs.orgfigshare.com The resulting cocrystal, 4-pda:1-ox, was found to be stable to heat but polymerized upon ultraviolet irradiation, yielding the corresponding polymer with an isolated yield of 61%. acs.orgfigshare.com This demonstrates the power of using hydrogen-bonded host networks to design and construct crystals with specific functionalities. researchgate.net

Monomer Spacing and Close Contact Requirements for Polymerization

The feasibility of a topochemical polymerization of diacetylenes is governed by strict geometric criteria first outlined by Schmidt. For a 1,4-addition reaction to occur in the solid state, the monomer molecules must be packed in a specific orientation. The key parameters are the monomer repeat distance (dm) and the distance between the reacting carbon atoms (C1 and C4') of adjacent diacetylene units (R1,4). researchgate.netacs.org

For a successful polymerization, the monomer spacing, dm, should be approximately 4.9 Å. researchgate.netresearchgate.net This distance corresponds to the repeat unit of the resulting polymer chain. researchgate.net Furthermore, a close contact between the reacting atoms of neighboring diacetylenes is required, with the distance R1,4 needing to be less than approximately 4 Å. ulsu.ruresearchgate.net

In the rational design of polydipyridyldiacetylenes, the goal was to achieve a monomer spacing (dm) of 4.90 Å and a close C1−C4' contact (R1,4). acs.org The investigation of various host-guest cocrystals revealed that the combination of this compound (4-pda) with the oxalamide of glycine (1-ox) provided the most favorable parameters for reaction. researchgate.netacs.org

The table below summarizes the crystallographic parameters for the successful cocrystal compared to the ideal values for topochemical polymerization.

ParameterIdeal Value for PolymerizationMeasured Value in 4-pda:1-ox CocrystalOutcome
Monomer Repeat Distance (dm) 4.90 Å acs.org4.93 Å acs.orgfigshare.comPolymerized upon UV irradiation acs.org
Close Contact Distance (R1,4) < 4 Å researchgate.net3.62 Å acs.orgfigshare.comPolymerized upon UV irradiation acs.org
Polymer Yield -61% acs.orgfigshare.com-

These findings underscore the critical importance of precise molecular alignment in the solid state and showcase how crystal engineering can be effectively employed to facilitate the synthesis of novel conjugated polymers from monomers like this compound. researchgate.netacs.org

Applications in Advanced Materials Science

Design of Conjugated Hybrid Metallosupramolecular Nanostructures

The linear and rigid nature of 1,4-di(pyridin-4-yl)buta-1,3-diyne, coupled with the coordinating ability of its terminal pyridyl groups, makes it an exceptional ligand for the construction of conjugated hybrid metallosupramolecular nanostructures. These structures are formed through the principles of crystal engineering, where the careful selection of metal centers and organic linkers guides the assembly of predictable, ordered frameworks. rsc.org The butadiyne rod provides a conjugated pathway, while the pyridyl nitrogen atoms act as directional coordination sites for metal ions.

Research on analogous 1,2-bis(pyridyl)butadiyne ligands has demonstrated their capability to form one-dimensional coordination polymers with various transition metals like copper, manganese, and zinc. rsc.orgrsc.org In these structures, the metal ions are bridged by the dipyridylbutadiyne ligands, resulting in extended chains. The specific geometry of the resulting nanostructure, such as linear or zigzag chains, is influenced by the coordination preference of the metal ion and the presence of other ancillary ligands, like hexafluoroacetylacetonate (hfac). rsc.orgrsc.org For instance, the reaction of 1,2-bis(4-pyridyl)butadiyne with Mn(hfac)₂ has been shown to produce a network of one-dimensional linear chains. rsc.orgrsc.org It is anticipated that this compound would similarly act as a rigid linker to form well-defined metallosupramolecular wires or grids.

The table below summarizes the types of nanostructures formed with analogous dipyridylbutadiyne ligands, which can be extrapolated to predict the behavior of this compound.

Metal Ion (M)Ancillary LigandResulting Nanostructure with 1,2-bis(pyridyl)butadiyne
Cu(II)hfacOne-dimensional zigzag chain rsc.orgrsc.org
Mn(II)hfacOne-dimensional zigzag or linear chain rsc.orgrsc.org
Zn(II)hfacOne-dimensional zigzag chain rsc.orgrsc.org

These metallosupramolecular nanostructures are of significant interest for their potential applications in molecular electronics and optics, where the conjugated butadiyne backbone can facilitate charge or energy transfer over long distances.

Development of Ion-Sensory Systems Based on Diyne Chromophores

The pyridyl groups in this compound possess lone pairs of electrons on the nitrogen atoms, making them potential binding sites for metal ions. This interaction can lead to changes in the electronic properties of the conjugated diyne system, which can be harnessed for the development of ion-sensory systems. The design of fluorescent sensors based on pyridyl-containing ligands is a well-established field. rsc.org The coordination of a metal ion to the pyridyl nitrogen can lead to a phenomenon known as chelation-enhanced fluorescence (CHEF), where the fluorescence of the molecule is significantly increased upon ion binding. rsc.org

While specific studies on the ion-sensing capabilities of this compound are not extensively reported, the principles of polypyridyl ligand-based sensing are directly applicable. rsc.org The rigid butadiyne spacer ensures that the two pyridyl groups can act in concert to bind a metal ion, potentially leading to high selectivity and sensitivity. The change in the electronic structure of the diyne chromophore upon metal coordination could result in a detectable signal, such as a change in color (colorimetric sensing) or fluorescence.

The effectiveness of such a sensor would depend on several factors, including the type of metal ion and the solvent environment. rsc.org For instance, ligands with pyridyl donors are known to have a high affinity for a range of metal ions, including transition metals like copper(II) and zinc(II). rsc.org The development of a sensory system would involve studying the spectroscopic changes of this compound in the presence of various cations.

Fabrication of Molecular Wires for Molecular Electronics

The highly conjugated π-system of this compound makes it a promising candidate for use as a molecular wire in the field of molecular electronics. Molecular wires are single molecules or a small assembly of molecules capable of transporting charge from one point to another. The buta-1,3-diyne core provides a rigid and linear pathway for efficient electron delocalization, which is a key requirement for a molecular wire.

Research into buta-1,3-diyne-based π-conjugated polymers has demonstrated their potential as organic semiconductors in devices like organic field-effect transistors (OFETs). anl.gov These polymers, which incorporate the butadiyne unit into a larger conjugated backbone, exhibit good charge carrier mobilities. anl.gov The butadiyne linkage helps to maintain the planarity of the polymer chain, which facilitates intermolecular π-π stacking and efficient charge transport. anl.gov

In the context of this compound, the terminal pyridyl groups offer the advantage of being able to chemically anchor the molecule to metal electrodes, a crucial step in the fabrication of molecular electronic devices. The nitrogen atoms can form coordinate bonds with metal surfaces such as gold, allowing for the creation of a stable metal-molecule-metal junction. The electronic communication through such a junction would be mediated by the conjugated butadiyne bridge. The unique electronic properties of this compound make it a candidate for applications in organic electronics and photonic devices. smolecule.com

Role in Gas Sorption and Separation (MOF-related)

This compound is an excellent building block for the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. smolecule.com MOFs are crystalline materials with a porous structure, making them highly suitable for applications in gas sorption and separation. The rigid and linear nature of the this compound linker allows for the creation of well-defined pores and channels within the MOF structure.

The pyridyl nitrogen atoms act as coordination sites for the metal nodes, while the butadiyne backbone serves as a rigid spacer, defining the size and shape of the pores. The functionality of the pores can be tuned by the choice of the metal ion and the organic linker. For instance, the uncoordinated nitrogen atoms of the pyridyl groups within the pores can act as Lewis basic sites, which can enhance the interaction with certain gas molecules like carbon dioxide (CO₂).

Studies on MOFs constructed from similar dipyridyl linkers have shown that these materials can exhibit selective gas sorption properties. korea.ac.krrsc.org The selectivity is often based on a combination of factors, including the size of the pores and the chemical affinity of the framework for specific gas molecules. For example, a MOF with small pore apertures may allow smaller gas molecules like hydrogen (H₂) to enter while excluding larger ones like nitrogen (N₂). rsc.org The presence of functional groups within the pores can also lead to preferential binding of certain gases. researchgate.net

The table below provides a summary of gas sorption characteristics observed in MOFs with dipyridyl-type linkers, which can be indicative of the potential performance of MOFs based on this compound.

Gas MoleculeObserved Sorption Behavior in Dipyridyl-based MOFs
Carbon Dioxide (CO₂)High uptake due to interactions with pyridyl groups and pore functionality. korea.ac.krresearchgate.net
Hydrogen (H₂)Good uptake in microporous frameworks. rsc.org
Nitrogen (N₂)Often lower uptake compared to CO₂. korea.ac.kr
Methane (CH₄)Moderate uptake, with potential for selective separation from CO₂. korea.ac.kr

The rational design of MOFs using this compound as a linker holds significant promise for the development of advanced materials for clean energy applications and environmental remediation.

Conclusion and Future Research Directions

Summary of Key Research Findings

1,4-Di(pyridin-4-yl)buta-1,3-diyne has been established as a versatile and rigid linear bidentate ligand, primarily utilized as a fundamental building block in the fields of supramolecular chemistry and crystal engineering. Its unique structure, characterized by a conjugated diyne core flanked by two terminal pyridyl groups, facilitates the construction of a wide array of ordered solid-state architectures.

Key research has demonstrated its capacity to form coordination polymers and metal-organic frameworks (MOFs) through coordination with various metal centers. The nitrogen atoms on the pyridyl rings act as effective donor sites, while the linear, rigid nature of the diyne linker allows for the predictable assembly of extended networks. These structures often exhibit interesting properties, including porosity and potential for gas storage, which are dependent on the choice of metal ion and crystallization conditions.

Furthermore, its strong tendency to form hydrogen bonds and halogen bonds has been extensively exploited. The pyridyl nitrogen atoms are excellent halogen bond acceptors, leading to the formation of co-crystals with diiodoperfluorobenzenes and other halogen bond donors. These interactions have proven to be a reliable strategy for designing and controlling supramolecular architectures. The resulting co-crystals and salts exhibit diverse network topologies, from simple 1D chains to more complex 2D and 3D structures, often mediated by a combination of halogen bonds, hydrogen bonds, and π–π stacking interactions.

The table below summarizes the primary applications and interactions involving this compound documented in research literature.

Research AreaKey Interaction TypeResulting StructuresPotential Applications
Crystal Engineering Halogen Bonding, Hydrogen BondingCo-crystals, Supramolecular SynthonsDesign of functional solid-state materials
Supramolecular Chemistry Self-Assembly, π–π StackingMulti-component crystals, Molecular networksHost-guest systems, Anion recognition
Coordination Chemistry Metal-Ligand CoordinationCoordination polymers, Metal-Organic Frameworks (MOFs)Gas storage, Catalysis, Luminescent materials

Challenges and Opportunities in Diyne-Based Material Science

The broader field of diyne and polyyne chemistry, while rich with potential, faces several significant challenges that also present opportunities for innovation. rsc.org

Challenges:

Synthesis and Stability: The synthesis of complex or long-chain polyynes can be challenging, often requiring multi-step procedures with modest yields. rsc.org Moreover, the high degree of unsaturation in the diyne core can lead to instability, particularly towards light, heat, and oxygen, which can limit the practical application of these materials.

Processability and Scalability: Many diyne-based materials are crystalline solids with low solubility, making them difficult to process into films or other useful forms. Scaling up the synthesis of these compounds for potential commercial applications remains a significant hurdle. numberanalytics.com

Selective Functionalization: Achieving selective and controlled functionalization of diyne scaffolds to tune their properties without compromising the conjugated system can be complex. rsc.org The selective formation of one specific product isomer is often difficult to achieve. rsc.org

Opportunities:

Functional Materials: The unique electronic properties of the conjugated diyne bridge make these compounds excellent candidates for molecular wires, nonlinear optical (NLO) materials, and organic semiconductors. Research into topochemical polymerization of diynes in the solid state could lead to highly ordered, conjugated polymers with exceptional electronic and optical characteristics.

Energy Applications: The development of novel diyne-based materials, such as graphdiyne (a 2D carbon allotrope), opens up possibilities in energy storage and conversion. researchgate.net These materials could serve as advanced electrodes for batteries and supercapacitors or as components in photovoltaic devices. researchgate.net

Interdisciplinary Research: The advancement of diyne chemistry necessitates collaboration between synthetic chemists, materials scientists, and physicists. numberanalytics.com Such interdisciplinary efforts are crucial for understanding structure-property relationships and for designing next-generation materials for electronics, photonics, and sensing. numberanalytics.comresearchgate.net

The following table outlines the main challenges and the corresponding research opportunities in the field.

ChallengeOpportunity for Advancement
Instability of conjugated diyne systemsDevelopment of protective strategies (e.g., encapsulation, steric shielding) to enhance stability for real-world applications.
Limited processability and scalabilityExploration of new synthetic routes and processing techniques (e.g., solution processing, additive manufacturing) to create usable devices. numberanalytics.com
Control over solid-state reactivityIn-depth studies of topochemical polymerization to produce highly defined conjugated polymers with tailored properties.
Synthetic selectivityDesigning new catalytic systems that offer high regio- and stereoselectivity in hydroelementation and other addition reactions. rsc.org

Emerging Trends and Outlook for this compound Research

The future research trajectory for this compound is poised to build upon its established role as a supramolecular building block and expand into more dynamic and functional material systems.

One of the most promising emerging trends is the development of stimuli-responsive materials . By incorporating this rigid linker into polymers or MOFs, it may be possible to create materials that change their properties (e.g., color, luminescence, or conductivity) in response to external stimuli such as light, pH, or the presence of specific analytes. The pyridyl groups offer a site for protonation or quaternization, which can dramatically alter the electronic properties of the system and its intermolecular interactions. rsc.org

Another key area is its application in multi-component crystal engineering . The predictability of its interactions makes it an ideal candidate for constructing complex, pre-designed ternary or even quaternary co-crystals. This allows for the precise arrangement of multiple functional components to create materials with synergistic or entirely new properties, moving beyond simple binary systems.

The exploration of its solid-state polymerization continues to be a significant focus. Under specific conditions of heat or UV irradiation, the diyne units can undergo topochemical polymerization to form highly conjugated polydiacetylene chains. The terminal pyridyl groups can template the alignment of the monomers in the crystal lattice, a prerequisite for successful polymerization. The resulting polymers are of great interest for their chromic properties and potential use in sensor applications.

Finally, the outlook for this compound is increasingly tied to the development of advanced electronic and photonic devices . Its rigid, conjugated structure is ideal for facilitating charge transport and energy transfer. Future work will likely focus on integrating this molecule into thin-film transistors, light-emitting diodes, and nonlinear optical systems, leveraging its robust structural-directing capabilities to achieve highly ordered and efficient device architectures.

Q & A

Q. What are the established synthetic routes for preparing 1,4-di(pyridin-4-yl)buta-1,3-diyne, and how can reaction conditions be optimized?

The ligand is synthesized via oxidative coupling of 4-ethynylpyridine using nickel(II) chloride and copper(I) iodide as catalysts in the presence of tetramethylethylenediamine (TMEDA) in anhydrous THF. This method yields the product quantitatively . Optimization involves controlling reaction time, stoichiometry, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., using dichloromethane/methanol) is critical for isolating high-purity crystals.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Determines crystal system (orthorhombic, space group C222₁), bond lengths (e.g., Ni–N = 2.09–2.10 Å), and dihedral angles (pyridine rings twisted by 84.3°) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) verify purity and electronic environment .
  • Elemental Analysis: Confirms stoichiometric composition (C₁₄H₈N₂, MW 204.23) .

Q. How does the ligand coordinate with metal ions in MOF synthesis?

The pyridinyl nitrogen atoms act as Lewis bases, coordinating to metal centers (e.g., Ni²⁺) in a square-planar geometry. Axial positions are often occupied by nitrate ions or solvent molecules, forming a pseudooctahedral coordination environment . The ligand’s rigid butadiyne backbone facilitates the formation of rhombic cavities (e.g., in Ni-based MOFs), with pore dimensions tunable via solvent choice (e.g., dichloromethane/methanol) .

Advanced Research Questions

Q. How can researchers design MOFs with specific porosity and functionality using this ligand?

  • Ligand Modifications: Introduce substituents on pyridine rings to alter electron density or steric effects.
  • Metal Node Selection: Transition metals (e.g., Ni²⁺, Zn²⁺) influence coordination geometry and framework stability .
  • Solvent Templating: Layering ligand solutions over metal salt solutions (e.g., Ni(NO₃)₂ in methanol) controls crystallization kinetics and pore occupancy .
  • Post-Synthetic Functionalization: Incorporate active domains (e.g., chiral sites) via guest molecules or covalent modifications .

Q. How should researchers address crystallographic disorder in MOF structures derived from this ligand?

Disordered solvent molecules (e.g., dichloromethane in rhombic cavities) can be modeled using riding constraints and ΔF maps. SHELXL’s rigid-bond restraint and ISOR commands help refine anisotropic displacement parameters. Flack’s x parameter is used to resolve non-centrosymmetric space groups (e.g., C222₁) .

Q. What strategies resolve contradictions in experimental data during MOF characterization?

  • Cross-Validation: Compare SCXRD data with PXRD to confirm phase purity.
  • Thermogravimetric Analysis (TGA): Correlate weight loss with solvent content to validate crystallographic occupancy .
  • Gas Adsorption Studies: Measure BET surface area to confirm porosity predictions from SCXRD .

Q. How can computational methods enhance the understanding of this ligand’s role in MOF properties?

  • Density Functional Theory (DFT): Predicts electronic structure and binding energies of metal-ligand interactions.
  • Molecular Dynamics (MD): Simulates guest molecule diffusion within MOF pores .
  • Topological Analysis: Identifies network connectivity (e.g., sql topology for 2D layers) using programs like TOPOS .

Methodological Recommendations

  • Crystallization: Use slow diffusion (e.g., layering CH₂Cl₂ ligand solution over methanol metal solution) to grow high-quality single crystals .
  • Refinement: Employ SHELX suite (SHELXL/SHELXS) with TWIN/BASF commands for handling twinned data .
  • Reproducibility: Document solvent ratios and crystallization temperatures precisely, as minor variations alter pore occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.